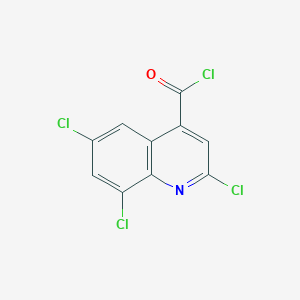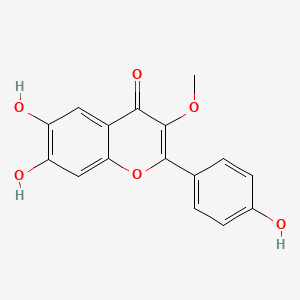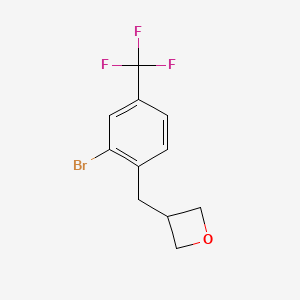
3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a complex organic compound that features a benzonitrile core substituted with a tetrahydro-2H-pyran-2-yl group and a dioxaborolan group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” typically involves multi-step organic reactions. One common approach might include:
Formation of the benzonitrile core: This can be achieved through nitrile substitution reactions.
Introduction of the tetrahydro-2H-pyran-2-yl group: This step might involve etherification reactions using appropriate pyran derivatives.
Attachment of the dioxaborolan group: This can be done through borylation reactions using boronic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the benzonitrile core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or organometallic compounds under conditions such as heating or the presence of catalysts.
Major Products
Oxidation: Products may include oxidized derivatives of the pyran group.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: Potential use in attaching biological molecules for research purposes.
Medicine
Drug Development: Possible applications in the development of pharmaceuticals due to its unique structural features.
Industry
Materials Science: Use in the development of new materials with specific properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it might act as a reagent or intermediate, participating in various chemical reactions. In biological contexts, it could interact with specific molecular targets, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Benzonitrile derivatives: Compounds with similar benzonitrile cores but different substituents.
Pyran derivatives: Compounds featuring the tetrahydro-2H-pyran-2-yl group.
Boronic acid derivatives: Compounds with similar dioxaborolan groups.
Uniqueness
The uniqueness of “3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” lies in its combination of functional groups, which can impart unique reactivity and properties compared to other compounds.
属性
分子式 |
C19H26BNO4 |
|---|---|
分子量 |
343.2 g/mol |
IUPAC 名称 |
3-(oxan-2-yloxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-9-8-14(12-21)11-15(16)13-23-17-7-5-6-10-22-17/h8-9,11,17H,5-7,10,13H2,1-4H3 |
InChI 键 |
NEBPKEXIECUVNC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)COC3CCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)


![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)

![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)





